molecular formula C17H23NO4 B2933507 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034467-04-2

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2933507
CAS No.: 2034467-04-2
M. Wt: 305.374
InChI Key: MOQLFEZRNNHNIY-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound featuring a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position. The ethanone moiety is linked to a 2-methoxyphenoxy aromatic ring (Figure 1). This structure combines lipophilic (cyclopropylmethoxy) and polar (methoxyphenoxy) elements, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-20-15-4-2-3-5-16(15)22-12-17(19)18-9-8-14(10-18)21-11-13-6-7-13/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQLFEZRNNHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity based on existing research findings, including pharmacological effects, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H21N3O3
  • Molecular Weight : 303.36 g/mol

The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a methoxyphenoxy moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of similar structural classes exhibit significant antimicrobial properties. For instance, compounds with pyrrolidine and pyrazole structures have shown activity against various fungal strains, including Candida auris and bacterial pathogens. The mechanism often involves disruption of microbial cell membranes and induction of apoptosis in microbial cells .

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Membrane disruption
pta20.501.50Apoptosis induction
pta30.973.90Cell cycle arrest

Antitumor Activity

The compound's structural analogs have been studied for their antitumor effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Certain pyrazole derivatives demonstrated enhanced cytotoxicity when combined with established chemotherapeutics like doxorubicin, suggesting potential for synergistic effects in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their substituents:

  • Cyclopropyl Group : Enhances lipophilicity and cellular uptake.
  • Methoxy Substituents : Contribute to increased binding affinity to target proteins.
  • Pyrrolidine Ring : Imparts conformational flexibility, crucial for receptor interactions.

Case Studies

  • Antifungal Study : A study involving cyclopropylmethoxy derivatives revealed that these compounds could effectively inhibit the growth of C. auris, with mechanisms involving both fungicidal and fungistatic actions .
  • Cancer Research : In vitro studies showed that specific derivatives led to significant apoptosis in cancer cell lines, indicating potential utility in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with derivatives modified at the pyrrolidine or aromatic moieties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent on Pyrrolidine Aromatic Group Molecular Weight Key Features
Target Compound 3-(Cyclopropylmethoxy) 2-Methoxyphenoxy ~340-355* Moderate lipophilicity, ether linkage
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone 3-(Tert-butylsulfonyl) 2-Methoxyphenoxy 355.5 Bulky sulfonyl group, higher polarity
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone 3-(3-Chloropyridin-4-yloxy) 2-Methoxyphenyl 346.8 Heteroaromatic Cl, potential halogen bonding

*Estimated based on analogs.

  • Target vs. Tert-Butylsulfonyl Analog ():
    The tert-butylsulfonyl group in introduces steric bulk and electron-withdrawing effects, likely reducing membrane permeability compared to the target compound’s cyclopropylmethoxy group. The sulfonyl moiety may enhance solubility in polar solvents but could hinder blood-brain barrier penetration.

  • Target vs. Chloropyridinyl Analog (): The 3-chloropyridinyl substituent in adds a heteroaromatic ring with chlorine, enabling halogen bonding to biological targets. This contrasts with the target’s simple methoxyphenoxy group, which lacks such interactions but may offer better metabolic stability due to fewer reactive sites.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions , focusing on etherification and acylation. Key routes include:

  • Friedel-Crafts Acylation : For introducing the ethanone group, using acyl chlorides and Lewis acids (e.g., AlCl₃) under anhydrous reflux conditions .
  • Nucleophilic Substitution : For cyclopropylmethoxy-pyrrolidine formation, reacting cyclopropylmethyl bromide with pyrrolidin-3-ol in polar aprotic solvents (e.g., DMF) at 80–100°C .
Synthetic StepReagents/CatalystsConditionsYield Range
EtherificationCyclopropylmethyl bromide, K₂CO₃DMF, 80°C50–65%
AcylationAcyl chloride, AlCl₃Anhydrous reflux60–75%

Critical factors affecting yield:

  • Moisture control during acylation (prevents catalyst deactivation).
  • Stoichiometric ratios of nucleophile to electrophile in substitution steps.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent orientation. Key shifts:
    • Cyclopropylmethoxy protons (δ 0.5–1.5 ppm).
    • Methoxyphenoxy aromatic protons (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., unit cell parameters, space group) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
TechniqueApplicationKey Parameters
1H NMRStructural elucidationCoupling constants, integration
X-rayStereochemical confirmationR-factor, θ angles

Q. What are the primary safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Precautions :
    • Use fume hoods for synthesis/purification.
    • Wear nitrile gloves, lab coats, and goggles.
HazardPrecautionEmergency Measure
Skin contactGloves, lab coatWash with soap/water
InhalationFume hoodMove to fresh air

Advanced Questions

Q. How can reaction conditions be optimized to improve the scalability and reproducibility of the synthesis?

Methodological Answer:

  • Catalyst Screening : Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to reduce waste .
  • Solvent Optimization : Test ionic liquids for nucleophilic substitution to enhance reaction rates.
  • DoE (Design of Experiments) : Use factorial design to analyze variables (temperature, stoichiometry) on yield .

Q. How should researchers address discrepancies in reported pharmacological or physicochemical data?

Methodological Answer:

  • Controlled Replication : Repeat assays under standardized conditions (pH, temperature).
  • Degradation Studies : Monitor stability via HPLC to rule out compound decomposition .
  • Meta-analysis : Compare crystallographic data (e.g., bond lengths) across studies to identify outliers .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinase targets using force fields (AMBER/CHARMM).
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity .

Q. What biochemical assay protocols are recommended for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorescence-based kits (e.g., Kinase-Glo®) with ATP concentrations ≤10 µM.
    • IC50 determination via dose-response curves (n=3 replicates) .
  • Cellular Uptake Studies :
    • Label compound with FITC; quantify internalization via flow cytometry .

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